Product packaging for Cucurbitacin V(Cat. No.:)

Cucurbitacin V

Cat. No.: B14757068
M. Wt: 488.7 g/mol
InChI Key: KIGLASXXBYITOY-UKVNNTPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Specific data on Cucurbitacin V is currently limited in the widely available scientific literature. Researchers inquiring about this compound are advised to consult specialized chemical databases, recent patent filings, or directly contact chemical suppliers for the most current availability and specifications. Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoids that are predominantly found in plant species of the Cucurbitaceae family, though they are also present in other families such as Brassicaceae, Scrophulariaceae, and Datiscaceae . The known cucurbitacins are designated by letters, including A, B, C, D, E, F, G, H, I, J, K, L, O, P, Q, R, S, and T, with Cucurbitacin B and D being among the most frequently studied . These compounds share a common cucurbitane nucleus (19-(10→9β)-abeo-10α-lanost-5-ene) but differ in their oxygenation patterns and functional groups, such as the presence of keto, hydroxyl, and acetoxy groups, which contribute to their diverse biological activities . Like other cucurbitacins, this compound is expected to be For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O5 B14757068 Cucurbitacin V

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O5/c1-25(2,34)14-9-15-29(7,35)24-20(31)16-27(5)21-12-10-18-19(11-13-22(32)26(18,3)4)30(21,8)23(33)17-28(24,27)6/h9-10,14,19-22,24,31-32,34-35H,11-13,15-17H2,1-8H3/b14-9+/t19-,20-,21+,22+,24+,27+,28-,29+,30+/m1/s1

InChI Key

KIGLASXXBYITOY-UKVNNTPMSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Primary Extraction Using Non-Polar Solvents

Industrial-scale isolation often begins with solvent extraction. A patented method isolates cucurbitacins via sequential liquid-liquid partitioning. Plant material is compressed to yield a crude liquid, which undergoes initial extraction with non-polar solvents (e.g., hexane) to remove lipids and pigments. The aqueous phase is then treated with moderately polar solvents like chloroform or ethyl acetate, selectively dissolving cucurbitacins. This method, while effective for cucurbitacin mixtures, necessitates optimization for this compound’s distinct polarity.

Activated Carbon-Mediated Purification

A refining protocol for cucurbitacin B involves dissolving raw material in C1–C4 alcohols (e.g., methanol) and water-miscible ketones (e.g., acetone), followed by activated carbon treatment to adsorb impurities. Post-filtration, water is added to induce precipitation, yielding a purified product. Adapting this method for this compound would require empirical adjustments to solvent ratios and carbon contact time to account for structural differences.

Chemical Modification and Functionalization

Alkylation and Esterification

Cucurbitacin derivatives are synthesized via Williamson ether synthesis or esterification. For example, methylation of cucurbitacin I’s C2 hydroxyl group using methyl iodide and potassium carbonate produced a methyl ether analog. Similarly, acetylation of cucurbitacin E with acetic anhydride yielded acetylated forms. Such strategies could be applied to this compound to enhance solubility or stability.

Enzymatic Hydrolysis

Enzymatic cleavage of glycosidic bonds offers a route to aglycone forms. In vitro treatment of cucurbitacin E β-glucoside with α-glucosidase liberated cucurbitacin E. For this compound, which may exist as a glycoside in natural sources, analogous enzymatic hydrolysis could isolate the core structure.

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and gradient elution (acetonitrile/water or methanol/water) effectively resolves cucurbitacin mixtures. For this compound, method development would require optimizing mobile phase composition and gradient profiles. A reported acetonitrile gradient (30–70% over 57 minutes) achieved baseline separation of cucurbitacins B, D, and E, suggesting a starting point for V-specific protocols.

Thin-Layer Chromatography (TLC)

Analytical TLC using toluene:ethyl acetate (40:60) and vanillin/phosphoric acid visualization aids in monitoring synthesis intermediates. While less precise than HPLC, TLC provides rapid qualitative assessment of this compound during purification.

Emerging Techniques: Molecularly Imprinted Polymers (MIPs)

A novel MIP-based method quantified cucurbitacin B in commercial juices with 95% recovery. The polymer, tailored to cucurbitacin’s molecular structure, selectively adsorbed the target compound from chloroform extracts. Adapting MIPs for this compound would involve synthesizing imprinters specific to its functional groups, potentially improving isolation efficiency.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Purity Scalability
Solvent Extraction Sequential partitioning with hexane/chloroform Moderate 70–80% High
Activated Carbon Alcohol dissolution → carbon adsorption → precipitation High ≥90% Moderate
Enzymatic Hydrolysis Glycoside treatment with α-glucosidase Variable 85–95% Low
MIP-Based Purification Molecular imprinting → chloroform extraction High ≥95% Moderate

Chemical Reactions Analysis

Structural and Chemical Context of Cucurbitacins

Cucurbitacins are tetracyclic triterpenes derived from a cucurbitane skeleton, characterized by a 19-(10→9β)-abeo-10α-lanostane framework . Key structural features include:

  • Functional groups : Hydroxyl, keto, acetoxy, and glycosidic groups at specific positions (e.g., C-2, C-11, C-16, C-20, C-23, C-24) .

  • Biosynthesis : Involves enzymes like oxidosqualene cyclases (e.g., Bi gene in cucurbits) and acetyltransferases (ACTs) for functional group modifications .

Potential Reasons for the Absence of Data on Cucurbitacin V

The lack of specific information on this compound may stem from:

  • Nomenclature ambiguity : The term "V" is not used in the standard classification of cucurbitacins, which are typically designated by letters (A–S, R, etc.) .

  • Limited isolation : Many cucurbitacins are present in trace amounts in plants, complicating isolation and characterization .

  • Focus on bioactive analogs : Research often prioritizes cucurbitacins with demonstrated anticancer or anti-inflammatory properties (e.g., B, D, E, Q) .

General Reaction Pathways in Cucurbitacins

While no data exists for this compound, common chemical reactions observed in other cucurbitacins include:

Acetylation/Deacetylation

  • Enzymatic acetylation : Acetyltransferases (ACTs) catalyze the addition of acetyl groups at specific positions (e.g., C-16) .

    • Example: ACT3 acetylates Cucurbitacin B at C-16 to produce 16-O-acetyl-CuB .

  • Deacetylation : ACT1 can remove acetyl groups from substrates like Cucurbitacin B .

Glycosylation

  • UDP-glucosyltransferases (UGTs) : Catalyze the addition of glucose moieties at C-2 to form glycosides (e.g., cucurbitacin E-Glu) .

Oxidation/Reduction

  • C3 carbonyl modifications : Conversion of ketones to hydroxyl groups alters bioactivity (e.g., loss of anti-JAK2 activity) .

  • C11 hydroxylation : Affects STAT3 inhibition .

Synthetic Modifications

  • Esterification : Introduction of acetyl, succinyl, or other groups to improve solubility or potency .

    • Example: Cucurbitacin B derivatives with phenylacetyl groups showed enhanced cytotoxicity against A549 cells .

Analytical Techniques for Cucurbitacins

Key methods for identifying and quantifying cucurbitacins include:

Technique Application Reference
HPLC/LC-MS Quantification of acetylated/glucosylated forms
Chromatography Purification using silica gel or reversed-phase HPTLC
UV spectrometry Detection via absorbance (228–234 nm)

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Cucurbitacin V exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

STAT3 Inhibition :

  • Cucurbitacin I (JSI-124) selectively inhibits JAK2/STAT3 signaling, inducing apoptosis in glioblastoma and other cancers .
  • Cucurbitacin E and Q non-specifically target STAT3 and STAT1 due to binding conserved pTyr-SH2 domains .

Cytoskeletal Effects :

  • Cucurbitacins covalently modify actin-severing proteins like Cofilin1, disrupting cytoskeletal dynamics .

Cytotoxicity :

  • Cucurbitacin B derivatives exhibit anti-hepatocellular carcinoma activity, with IC₅₀ values <10 μM in some analogs .
  • Cucurbitacin D and E are major cytotoxic markers in colocynth, inducing apoptosis via mitochondrial pathways .
2.3 Pharmacokinetic Properties
  • Absorption : Cucurbitacins generally show >30% oral absorption (e.g., cucurbitacin H.I.A = +0.9951) but poor blood-brain barrier penetration .
  • Metabolism : Some (e.g., Cucurbitacin I) are CYP3A4 substrates, increasing metabolic instability .

Data Tables

Table 1: Structural Features of Select Cucurbitacins

Compound Key Structural Features Unique Modifications
Cucurbitacin B 9-CH₃, C3-OH Acetyl group at 25-OH
Cucurbitacin E C3-OH absent, C1–C2 unsaturation Targets pTyr-SH2 domains of STATs
Cucurbitacin I C1–C2 and C23–C24 unsaturation JAK2/STAT3 selectivity
Cucurbitacin Q C3-OH absent Non-specific STAT inhibition

Q & A

Q. What are the standard in vitro assays to evaluate the anticancer activity of Cucurbitacin V, and how should they be optimized for reproducibility?

Methodological Answer:

  • Cytotoxicity Assays : Use the MTT assay to measure cell viability across a dose-response curve (e.g., 0.1–10 µM) in cancer cell lines. Include triplicate wells and normalize results to untreated controls .
  • Apoptosis Detection : Employ flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Validate with caspase-9 activation assays (via immunoblotting) and PARP cleavage analysis .
  • Controls : Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-treated cells). Optimize incubation times (24–72 hours) based on cell doubling rates .

Q. Which signaling pathways are most commonly associated with this compound’s mechanism of action, and how can their modulation be experimentally validated?

Methodological Answer:

  • Pathway Screening : Use phospho-specific antibodies in Western blotting to assess phosphorylation levels of key targets (e.g., STAT-3, ERK-1/2) post-treatment. Compare results to known cucurbitacins (e.g., Cucurbitacin B’s STAT-3 inhibition ).
  • Functional Validation : Apply pathway-specific inhibitors (e.g., PD98059 for ERK) to determine if this compound’s effects are pathway-dependent. Combine with siRNA knockdown (e.g., Sestrin-3 ) to confirm mechanistic links.
  • Transcriptional Analysis : Perform qRT-PCR to measure changes in stress-response genes (e.g., ATF-4) and validate protein expression via immunoblotting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across different cancer cell lines?

Methodological Answer:

  • Cell Line Profiling : Compare genetic backgrounds (e.g., KRAS mutations in colon vs. lung cancer lines) using databases like COSMIC. Correlate sensitivity to this compound with specific mutations .
  • Dose-Response Analysis : Generate IC₅₀ values in ≥3 cell lines per cancer type. Use nonlinear regression models to assess potency variability.
  • Microenvironment Mimicry : Test efficacy in 3D spheroid models or co-cultures with fibroblasts to evaluate tumor-stroma interactions .

Q. What experimental strategies are recommended to investigate this compound’s synergistic effects with chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Test sequential vs. concurrent dosing regimens .
  • Mechanistic Overlap : Prioritize drugs targeting complementary pathways (e.g., this compound’s STAT-3 inhibition + paclitaxel’s microtubule disruption). Validate synergy via apoptosis assays and cell cycle analysis .
  • In Vivo Validation : Use xenograft models with dual-treatment arms. Monitor tumor volume, metastasis, and toxicity (e.g., liver/kidney function) .

Q. How should researchers design in vivo studies to evaluate this compound’s bioavailability and toxicity while adhering to ethical guidelines?

Methodological Answer:

  • Pharmacokinetics : Conduct LC-MS/MS to measure plasma/tissue concentrations after oral vs. intravenous administration. Calculate AUC, Cmax, and half-life .
  • Toxicity Profiling : Perform histopathological analysis of major organs (liver, kidneys) and hematological parameters (WBC, RBC counts) in rodent models. Follow ARRIVE guidelines for ethical reporting .
  • Dose Optimization : Use a tiered approach: start with sub-therapeutic doses (1–5 mg/kg) and escalate based on tolerance .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate IC₅₀/EC₅₀ values. Use tools like GraphPad Prism .
  • Multivariate Analysis : Apply PCA or cluster analysis to identify patterns in omics data (e.g., proteomic changes post-treatment).
  • Survival Studies : Use Kaplan-Meier plots and log-rank tests for in vivo efficacy data. Report hazard ratios with 95% confidence intervals .

Q. How can researchers address variability in this compound’s solubility and stability during experimental workflows?

Methodological Answer:

  • Solubility Screening : Test solvents (DMSO, cyclodextrins) at concentrations ≤0.1% to avoid cytotoxicity. Validate stability via HPLC at 24/48/72 hours .
  • Vehicle Controls : Include solvent-only controls in all assays to isolate compound-specific effects.
  • Lyophilization : For long-term storage, lyophilize this compound in inert atmospheres and reconstitute in sterile PBS .

Ethical & Reporting Standards

Q. What are the essential elements of a rigorous methodology section for publishing this compound research?

Methodological Answer:

  • Reproducibility : Detail cell culture conditions (passage numbers, media formulations), compound purity (HPLC traces), and antibody catalog numbers .
  • Ethical Compliance : Document IRB/IACUC approvals for human/animal studies. Anonymize patient-derived xenograft data .
  • Data Accessibility : Deposit raw data (e.g., RNA-seq files) in public repositories (GEO, PRIDE) and cite accession numbers .

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